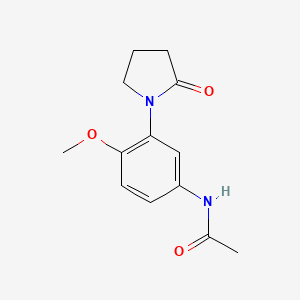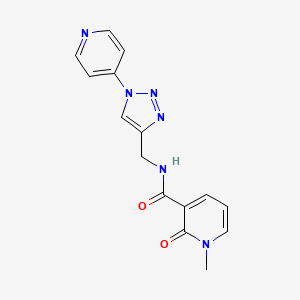![molecular formula C10H9N3O B2965203 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile CAS No. 1782796-43-3](/img/structure/B2965203.png)
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is a chemical substance with the CAS Number: 1782796-43-3 . Its IUPAC name is 3-isopropylisoxazolo[5,4-b]pyridine-5-carbonitrile . The molecular weight of this compound is 187.2 .
Molecular Structure Analysis
The InChI code for “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is 1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Ring Transformations and Cyclization Reactions
Studies have explored the cyclization reactions involving compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile. For instance, Kalogirou et al. (2015) investigated the cyclisation reactions of certain phenol and pyridinol derivatives, leading to the formation of oxazolopyridine and benzoxazole derivatives under specific conditions (Kalogirou et al., 2015).
Synthesis and Fluorescent Properties
Research on the synthesis of oxazolo pyridine derivatives and their fluorescent properties has been conducted. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo pyridine derivatives and evaluated their fluorescent properties, which could have implications in materials science (Rangnekar & Rajadhyaksha, 1986).
Alkylation Studies
Alkylation studies of structures similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been conducted to understand their reactivity and potential applications. Dilmaç et al. (2014) studied the alkylation at specific positions of a polyhydroxylated-cyano-piperidine scaffold, providing insights into the scope and limitations of these reactions (Dilmaç et al., 2014).
Antibacterial Activity
Compounds structurally related to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been investigated for their potential antibacterial properties. Hamid and Shehta (2018) studied the antibacterial activity of pyrimidine derivatives, providing insights that could be relevant for similar oxazolopyridine compounds (Hamid & Shehta, 2018).
Inhibitory Properties
Studies have also focused on the inhibitory properties of oxazolopyridine derivatives. Matsumoto et al. (2011) examined a compound that behaved as an inhibitor in certain conditions, providing a model for understanding the inhibitory potential of similar compounds (Matsumoto et al., 2011).
Synthesis and Screening of Derivatives
Further research includes the synthesis and screening of oxazolopyridine derivatives for various properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile, and evaluated them for antimicrobial and antioxidant activity (Flefel et al., 2018).
Photophysical Properties
The study of photophysical properties of related compounds has also been a focus. Shatsauskas et al. (2019) developed methods for preparing oxazolopyridinones and studied their photophysical properties, which can offer insights into the applications of similar compounds (Shatsauskas et al., 2019).
properties
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZXQNOAUXFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)
![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)
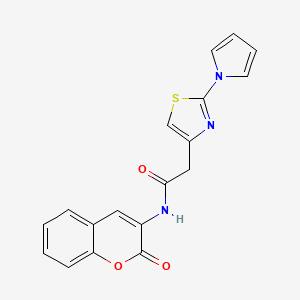
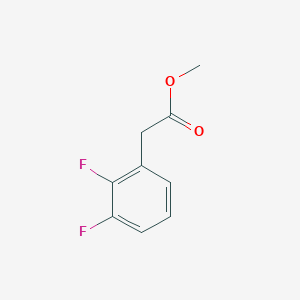
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
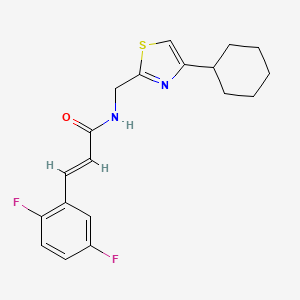
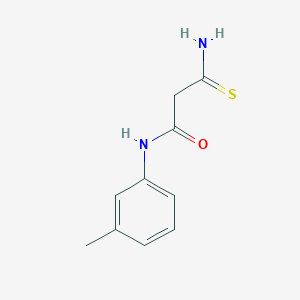
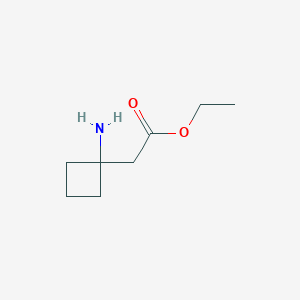
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
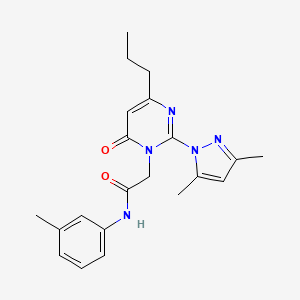
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2965141.png)
